molecular formula C24H26N4O4 B12284788 N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine

N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine

Cat. No.: B12284788
M. Wt: 434.5 g/mol
InChI Key: KQTJPESSNDKYIC-UHFFFAOYSA-N
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Description

N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a diphenylmethyl group and a carbonyl group attached to an L-arginine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine typically involves multi-step organic reactions. One common method starts with the preparation of the 5-(diphenylmethyl)-2-furan carboxylic acid, which is then coupled with L-arginine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The diphenylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated diphenylmethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Lysine
  • N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Ornithine

Comparison: Compared to its analogs, N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine exhibits unique properties due to the presence of the guanidino group in the L-arginine moiety. This group enhances its binding affinity to certain enzymes and receptors, making it a more potent inhibitor or activator in biochemical assays. Additionally, the diphenylmethyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C24H26N4O4/c25-24(26)27-15-7-12-18(23(30)31)28-22(29)20-14-13-19(32-20)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,13-14,18,21H,7,12,15H2,(H,28,29)(H,30,31)(H4,25,26,27)

InChI Key

KQTJPESSNDKYIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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